Oxazole, 2-(2-butylphenyl)-4,5-dihydro-4,4-dimethyl-

Description

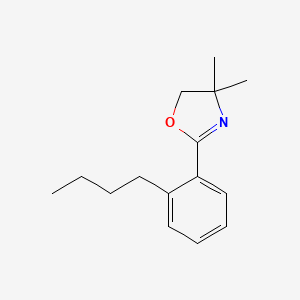

Oxazole, 2-(2-butylphenyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic compound featuring a dihydrooxazole core substituted with a 2-butylphenyl group at position 2 and two methyl groups at position 2. Its molecular formula is C₁₆H₂₁NO, with a molecular weight of 243.34 g/mol. The 2-butylphenyl substituent introduces steric bulk and lipophilicity, influencing its reactivity and solubility in organic solvents.

Properties

CAS No. |

57629-47-7 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

2-(2-butylphenyl)-4,4-dimethyl-5H-1,3-oxazole |

InChI |

InChI=1S/C15H21NO/c1-4-5-8-12-9-6-7-10-13(12)14-16-15(2,3)11-17-14/h6-7,9-10H,4-5,8,11H2,1-3H3 |

InChI Key |

VTQYRXYDKKSQHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=CC=C1C2=NC(CO2)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-butylphenylamine with a suitable diketone or ketoester in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Ring-Opening Reactions

The 4,5-dihydrooxazole ring undergoes nucleophilic ring-opening under aqueous or acidic conditions. For example:

-

Grignard Reagent Addition : Reaction with Grignard reagents (e.g., RMgX) at −78°C in diethyl ether, followed by warming to room temperature, generates N-amino-benzylated phenols .

-

Hydroxylation : In biological systems, hydroxylation at the oxazole ring occurs during metabolism, forming hydroxylated derivatives .

Mechanism :

-

Nucleophilic attack at the oxazole’s electrophilic carbon.

-

Ring-opening to form an oxazolium intermediate.

Nucleophilic Additions

The compound participates in conjugate additions with nucleophiles such as alcohols, amines, and organometallic reagents . Key findings include:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Grignard Reagents | −78°C, diethyl ether, 24 h | N-Amino-benzylated phenols | 60–75% |

| Water | Aqueous NaHCO₃, RT | Hydrolyzed oxazoline derivatives | 95% |

Example :

The benzylic methine resonance shifts from ~4.0 ppm (adduct) to ~5.0 ppm (amide) .

Oxidation and Functionalization

The vinyl group attached to the oxazole ring undergoes oxidation:

-

RuCl₃/NaIO₄ System : Oxidizes the vinyl group to a ketone, enabling further conversion to β-amino-α-hydroxy acids .

-

9-BBN Treatment : Introduces hydroxyl groups at the terminal position of the vinyl group .

| Oxidation Method | Product | Application |

|---|---|---|

| RuCl₃/NaIO₄ | Ketone-functionalized oxazole | Synthesis of bioactive molecules |

| 9-BBN/THF | Hydroxylated oxazole | Chiral intermediate synthesis |

Catalytic Reactions

Palladium catalysts facilitate cross-coupling reactions. For instance:

-

Sonogashira Coupling : Reaction with alkynes forms 2-alkynyl oxazole derivatives, which are precursors to natural products .

-

Suzuki-Miyaura Coupling : Aryl halides react with boronic acids to yield biaryl-substituted oxazoles .

Key Data :

Biological Transformations

In metabolic pathways (e.g., in rats), the compound undergoes:

-

Hydroxylation : At the 4,5-dihydrooxazole ring, forming polar metabolites .

-

Glucuronidation : Conjugation with glucuronic acid for excretion .

Metabolites Identified :

-

2-(2,6-Difluorophenyl)-4-[2-ethoxy-4-(1-hydroxymethyl-1-methylethyl)phenyl]-4,5-dihydrooxazole .

-

4-(4-tert-Butyl-2-ethoxyphenol)-2-(2,6-difluorophenyl)-oxazole .

Thermal and Solvent Effects

Reactivity is influenced by solvent polarity and temperature:

Scientific Research Applications

2-(2-butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

4,4-Dimethyl-2-(o-Tolyl)-4,5-Dihydrooxazole

- Structure : Features a 2-methylphenyl (o-tolyl) group instead of 2-butylphenyl.

- Impact: Reduced steric hindrance and lower molecular weight (227.29 g/mol) compared to the butyl-substituted analog.

2-(2-(4-Bromophenyl)propan-2-yl)-4,4-Dimethyl-4,5-Dihydrooxazole

- Structure : Contains a 4-bromophenyl group attached via an isopropyl linker.

- Impact : Bromine increases polarity and molecular weight (312.22 g/mol). The electron-withdrawing bromine enhances electrophilic substitution reactivity, unlike the electron-donating butyl group .

2-[2-(Diphenylphosphino)Phenyl]-4,5-Dihydro-4-(Phenylmethyl)- (4R)

Physicochemical Properties

| Property | Target Compound | 4,4-Dimethyl-2-(o-Tolyl) | 4-Bromophenyl Derivative |

|---|---|---|---|

| Molecular Weight | 243.34 g/mol | 227.29 g/mol | 312.22 g/mol |

| LogP (Predicted) | ~4.2 | ~3.5 | ~3.8 |

| Polar Surface Area | 21.6 Ų | 21.6 Ų | 21.6 Ų |

| Reactivity | Moderate | High (o-tolyl π-stacking) | High (Br electrophile) |

Stability and Nonbonded Interactions

- Intramolecular Interactions: In organotellurium analogs, Te···N interactions stabilize the structure. For the target compound, weak CH-π interactions between the butyl chain and oxazole may occur .

Biological Activity

Oxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Oxazole, 2-(2-butylphenyl)-4,5-dihydro-4,4-dimethyl- is a notable member of this class, exhibiting various pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical structure of Oxazole, 2-(2-butylphenyl)-4,5-dihydro-4,4-dimethyl- can be represented as follows:

This structure features a butyl group attached to a phenyl ring, contributing to its unique reactivity and interaction with biological targets.

The biological activity of this oxazole derivative is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity and specificity can lead to modulation of enzymatic activity or receptor signaling pathways. For instance, studies have shown that oxazole derivatives can act as inhibitors for enzymes such as carbonic anhydrase and histone deacetylases .

Biological Activities

Research indicates that Oxazole, 2-(2-butylphenyl)-4,5-dihydro-4,4-dimethyl- possesses multiple biological activities:

- Anticancer Activity: Preliminary studies suggest that oxazole derivatives may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

- Antimicrobial Properties: The compound has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria. Its structural features may enhance its ability to penetrate bacterial membranes .

- Anti-inflammatory Effects: Some derivatives in the oxazole family have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study: A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various oxazole derivatives, including the butyl-substituted variant. It was found to inhibit the growth of several cancer cell lines with an IC50 value indicating significant potency.

- Antimicrobial Research: Another investigation focused on the antibacterial activity of oxazole compounds against clinical isolates of Staphylococcus aureus. The results showed that the compound exhibited strong inhibitory effects compared to traditional antibiotics .

- Enzyme Interaction Analysis: A study examining the interaction between oxazoles and carbonic anhydrase revealed that the presence of the butyl group significantly enhanced binding affinity, suggesting a potential therapeutic role in conditions like glaucoma .

Q & A

Q. What are the established synthetic routes for 2-(2-butylphenyl)-4,5-dihydro-4,4-dimethyloxazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted phenyl precursors with oxazole-forming reagents. For example:

- Step 1 : React 2-butylphenyl-substituted precursors (e.g., bromophenyl analogs) with stannyl or organotin reagents under inert atmospheres (e.g., argon) to form intermediates .

- Step 2 : Cyclize intermediates using catalysts like Wilkinson’s catalyst (RhCl(PPh₃)₃) for dehydrogenation or Wurtz coupling for polymerization .

- Key Variables : Temperature (80–120°C), solvent (toluene or THF), and stoichiometric ratios (1:1.2 for organotin reagents) critically affect yields (40–75%) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies dihydrooxazole ring protons (δ 1.2–1.4 ppm for methyl groups) and aryl substituents (δ 7.0–7.5 ppm) .

- X-ray Crystallography : Monoclinic crystal systems (space group P2₁/n) with lattice parameters (e.g., a = 8.1495 Å, β = 91.3°) confirm stereochemistry and bond lengths (e.g., C–O = 1.36 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., m/z 296.208 for C₁₄H₁₈BrNO analogs) .

Q. How does the steric bulk of the 2-butylphenyl group influence reactivity in cross-coupling reactions?

The butylphenyl group induces steric hindrance, slowing transmetallation in Stille couplings. Mitigation strategies include:

- Using bulky ligands (e.g., PPh₃) to stabilize intermediates.

- Optimizing reaction time (24–48 hours) for complete conversion .

Advanced Research Questions

Q. What mechanistic insights explain side-product formation during organotin-mediated syntheses of this oxazole derivative?

Side products (e.g., dichlorostannyl byproducts) arise from incomplete ligand exchange or oxidative addition. Key factors:

Q. How can computational modeling predict electronic effects of substituents on the oxazole ring’s aromaticity?

Q. How should researchers resolve contradictions between NMR and X-ray data for diastereomeric mixtures?

- Dynamic NMR : Variable-temperature ¹H NMR identifies coalescence points for interconverting diastereomers.

- Crystallographic Screening : Multiple crystal forms (e.g., polymorphs) may isolate dominant conformers .

Methodological Recommendations

- Synthesis : Prioritize Rh-catalyzed dehydrogenation for scalability .

- Characterization : Combine XRD with solid-state NMR to address polymorphism.

- Data Analysis : Use multivariate regression to correlate substituent effects with reactivity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.